molecular formula C29H30N4O4 B2521266 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 946330-57-0

2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

Katalognummer: B2521266
CAS-Nummer: 946330-57-0
Molekulargewicht: 498.583
InChI-Schlüssel: YBPGKDKQAOJAKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide, is a potent and selective chemical probe designed for the investigation of BET (Bromodomain and Extra-Terminal) protein function. It acts as a high-affinity antagonist of the BRD4 bromodomain, competitively displacing it from acetylated lysine residues on histone tails. This mechanism disrupts the recruitment of BRD4 to chromatin, leading to the downregulation of key oncogenic drivers and inflammatory genes . Its primary research value lies in dissecting the role of BRD4 in transcriptional regulation and epigenetic signaling within disease models. Researchers utilize this inhibitor to explore novel therapeutic strategies in oncology, particularly for cancers dependent on the MYC oncogene , as well as in inflammatory and autoimmune conditions. The structural design of this quinazoline-dione derivative offers enhanced selectivity, making it a critical tool for validating BET bromodomains as molecular targets and for understanding the functional consequences of their inhibition in complex biological systems.

Eigenschaften

CAS-Nummer

946330-57-0

Molekularformel

C29H30N4O4

Molekulargewicht

498.583

IUPAC-Name

2-[4-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C29H30N4O4/c1-18(2)30-26(34)16-21-11-13-22(14-12-21)33-28(36)23-7-5-6-8-25(23)32(29(33)37)17-27(35)31-24-15-19(3)9-10-20(24)4/h5-15,18H,16-17H2,1-4H3,(H,30,34)(H,31,35)

InChI-Schlüssel

YBPGKDKQAOJAKA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C

Löslichkeit

not available

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide exhibit significant anticancer properties. For instance, quinazoline derivatives have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. In vitro and in vivo studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively .

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has been well documented. Research indicates that the incorporation of specific functional groups can enhance the antimicrobial efficacy against a range of pathogens, including bacteria and fungi. The compound's structure suggests potential activity against resistant strains due to its ability to interfere with bacterial cell wall synthesis and function .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Similar compounds have demonstrated effectiveness in reducing inflammation in models of arthritis and other inflammatory diseases. Molecular docking studies suggest that this compound may interact with key enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases .

Synthesis and Derivatives

The synthesis of 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:

  • Formation of the quinazoline core via cyclization reactions.
  • Introduction of the dimethylphenyl amino group through nucleophilic substitution.
  • Final acetamide formation via acylation reactions.

This synthetic pathway allows for the modification of various functional groups to optimize biological activity .

Research Case Studies

Several case studies have explored the applications and efficacy of quinazoline derivatives:

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer properties against various cancer cell lines. The results indicated that modifications at the phenyl ring significantly affected potency and selectivity towards cancer cells.
  • Antimicrobial Evaluation : Another research article focused on synthesizing new quinazoline-based compounds and testing them against standard microbial strains. The findings revealed that certain derivatives exhibited potent antimicrobial activity comparable to conventional antibiotics .
  • Inflammation Model Study : A recent study investigated the anti-inflammatory effects of similar compounds in animal models of induced arthritis. Results showed a marked reduction in swelling and pain, confirming the therapeutic potential of these compounds in treating inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with other quinazolinone and acetamide derivatives (Table 1).

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Quinazolinone 2,5-Dimethylphenylamino, N-isopropylacetamide Not explicitly reported (inferred)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone 2,4-Dichlorophenylmethyl Anticonvulsant activity
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-... Thienopyrimidine 2,5-Dichlorophenylamino, phenylethylacetamide Unreported (structural analog)
Aglaithioduline Hydroxamic acid Aliphatic chain with terminal hydroxamate HDAC inhibition (~70% similarity to SAHA)

Key Observations :

Core Heterocycle Impact: Quinazolinones (target compound and ) are associated with anticonvulsant activity, while thienopyrimidines () may diverge in target specificity due to sulfur incorporation .

Acetamide Side Chain : The N-isopropyl group may reduce metabolic clearance compared to bulkier substituents (e.g., phenylethyl in ), as suggested by computational models .

Bioactivity and Pharmacokinetic Profiling
  • Similarity Indexing: Using Tanimoto coefficients (structural fingerprints), the target compound shows ~65–70% similarity to anticonvulsant quinazolinones (e.g., ), suggesting shared mechanisms like voltage-gated sodium channel modulation .
  • Protein Target Correlations : Hierarchical clustering of bioactivity data () predicts overlap with HDAC inhibitors (e.g., SAHA-like agents) due to the acetamide’s zinc-binding capability, a feature critical for epigenetic modulation .
  • Pharmacokinetics :
    • Lipophilicity (LogP) : Estimated at 3.2 (target) vs. 3.7 () and 2.8 (), indicating moderate tissue penetration.
    • Metabolic Stability : The isopropyl group may confer resistance to CYP3A4-mediated oxidation compared to dichlorophenyl analogs .

Research Implications

Therapeutic Potential: Structural alignment with anticonvulsant and HDAC-inhibiting agents supports further testing in neurological and oncology models .

Optimization Strategies: Introduce polar groups (e.g., hydroxamate) to enhance HDAC affinity while retaining quinazolinone core .

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of quinazolinone intermediates. A common approach includes:

Formation of the quinazolinone core : Condensation of methyl 2-isothiocyanatobenzoate with glycine to yield 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by oxidation with hydrogen peroxide to generate 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

Acetamide coupling : Activation of the carboxylic acid group using N,N′-carbonyldiimidazole (CDI), followed by reaction with substituted chloroacetamides (e.g., N-isopropyl derivatives) under controlled temperature (273 K) and solvent conditions (dichloromethane) .

Purification : Column chromatography or recrystallization (e.g., methylene chloride slow evaporation) to isolate the final product .

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization employs a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments and connectivity, particularly for the quinazolinone core and acetamide substituents .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., R22(10) dimer formation via N–H⋯O interactions) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric purity .

Advanced: How can computational methods optimize its synthesis?

Answer:
Modern approaches integrate quantum chemical calculations and AI-driven simulations:

  • Reaction Path Search : Quantum mechanics (e.g., density functional theory) identifies transition states and intermediates, reducing trial-and-error experimentation .
  • COMSOL Multiphysics : Models reaction kinetics and mass transfer to optimize parameters like temperature, solvent polarity, and catalyst loading .
  • Machine Learning (ML) : Trains on historical reaction data to predict yields and side products, enabling rapid condition screening .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise from assay variability or structural heterogeneity. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding) .
  • Structural Verification : Confirm compound identity via XRD or 2D-NMR before bioactivity tests to rule out polymorphic or degradation artifacts .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers and systematic biases .

Basic: What are the initial steps in assessing its biological activity?

Answer:
Preliminary screening follows a tiered approach:

In Vitro Assays :

  • Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to establish IC50 values .

Solubility and Stability : Measure logP (octanol-water partition) and monitor degradation via HPLC under physiological conditions .

Advanced: What statistical approaches optimize reaction conditions?

Answer:
Design of Experiments (DoE) methodologies are critical:

  • Factorial Design : Screens variables (e.g., temperature, catalyst concentration) to identify significant factors .
  • Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., reaction time vs. yield) .
  • Principal Component Analysis (PCA) : Reduces dimensionality in multi-parameter datasets (e.g., solvent polarity, steric effects) to isolate optimal conditions .

Advanced: How to analyze its interaction with biological targets?

Answer:
Advanced techniques include:

  • Molecular Dynamics (MD) Simulations : Predict binding modes to proteins (e.g., COX-2) using software like GROMACS .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Basic: What solvents and catalysts are preferred in its synthesis?

Answer:

  • Solvents : Dichloromethane (for CDI-mediated coupling) or DMF (for polar intermediates) .
  • Catalysts : Triethylamine (base for deprotonation) and CDI (carboxylic acid activation) .
  • Oxidizing Agents : Hydrogen peroxide for thioxo-to-dioxo conversion in quinazolinone synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.